(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid
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Overview
Description
(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a prop-2-enoic acid moiety attached to a dibromo-substituted phenyl ring with a propoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid typically involves the following steps:
Bromination: The starting material, 4-propoxyphenylprop-2-enoic acid, undergoes bromination using bromine in the presence of a suitable solvent such as acetic acid or chloroform. This step introduces bromine atoms at the 3 and 5 positions of the phenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to comply with environmental regulations.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the bromine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted phenylpropanoids with different functional groups replacing the bromine atoms.
Scientific Research Applications
(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-dimethylamino)phenyl-1-(naphthalen-1-yl)prop-2-en-1-one
- 2,5-dibromo-3,4-difluorothiophene
Uniqueness
(2E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of a propoxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(E)-3-(3,5-dibromo-4-propoxyphenyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Br2O3/c1-2-5-17-12-9(13)6-8(7-10(12)14)3-4-11(15)16/h3-4,6-7H,2,5H2,1H3,(H,15,16)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTCOUWLAOESAH-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=CC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=C/C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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